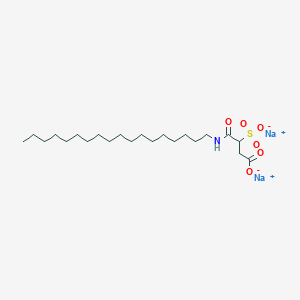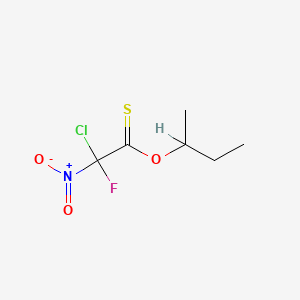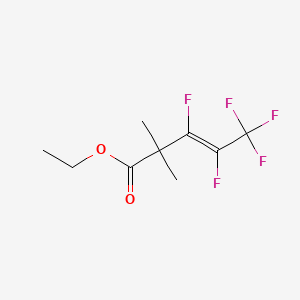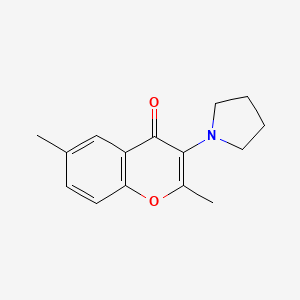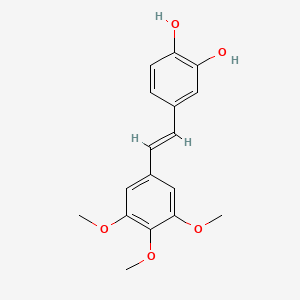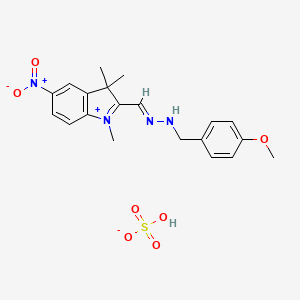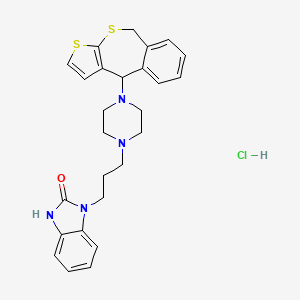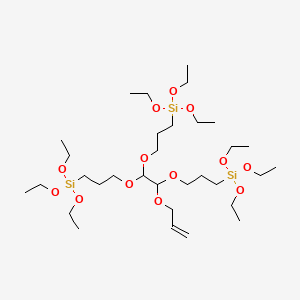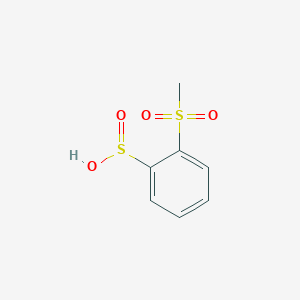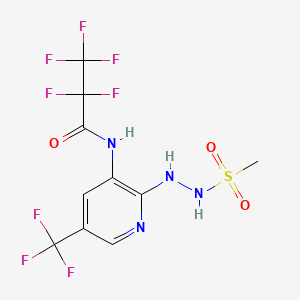
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and real-time monitoring can help optimize the reaction conditions and improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reaction pathway and conditions. For example, oxidation reactions may yield different sulfonic acid derivatives, while reduction reactions can produce various hydrazine compounds.
Applications De Recherche Scientifique
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It can be used in biochemical assays and as a probe to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This can lead to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide can be compared with other similar compounds, such as:
- Propanoic acid, pentafluoro-, 4-[1-methyl-2-(2,2,3,3,3-pentafluoro-1-oxopropoxy)ethoxy]butyl ester
- 2,2,3,3,3-Pentafluoropropanoic acid 2-methoxy-4-[2-[methyl(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]-1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)ethyl]phenyl ester
These compounds share similar structural features, such as the presence of multiple fluorine atoms and specific functional groups. this compound is unique in its specific arrangement of atoms and its distinct chemical properties.
Propriétés
Numéro CAS |
141283-83-2 |
|---|---|
Formule moléculaire |
C10H8F8N4O3S |
Poids moléculaire |
416.25 g/mol |
Nom IUPAC |
2,2,3,3,3-pentafluoro-N-[2-(2-methylsulfonylhydrazinyl)-5-(trifluoromethyl)pyridin-3-yl]propanamide |
InChI |
InChI=1S/C10H8F8N4O3S/c1-26(24,25)22-21-6-5(2-4(3-19-6)9(13,14)15)20-7(23)8(11,12)10(16,17)18/h2-3,22H,1H3,(H,19,21)(H,20,23) |
Clé InChI |
JKJZIHPGFXCGOB-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NNC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




